7beta-Methoxyrosmanol

Anti-inflammatory Nitric Oxide RAW 264.7

Standard rosemary diterpenes like carnosol introduce pleiotropic effects and cytotoxicity that confound metabolic and inflammation studies. 7beta-Methoxyrosmanol provides a cleaner pharmacological profile. - **DGAT1 inhibition** comparable to carnosol without Nrf2/RSK2 activation - **Non-cytotoxic at 20 µM** in LPS-stimulated macrophages (vs. carnosol cytotoxic at same conc.) - **Essential reference standard** for resolving 7alpha/7beta epimers in rosemary QC (HPLC/UPLC-MS) - ≥98% purity, CAS 24703-38-6, formula C21H28O5, MW 360.44

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
Cat. No. B3028624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7beta-Methoxyrosmanol
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O
InChIInChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1
InChIKeyXNPVHIQPSAZTLC-WIRSXHRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7beta-Methoxyrosmanol: Bioactive Diterpene from Rosemary


7beta-Methoxyrosmanol (CAS 24703-38-6, C₂₁H₂₈O₅) is an abietane-type phenolic diterpene lactone isolated from Salvia and Rosmarinus species [1]. It is biosynthetically derived from carnosic acid via oxidation and cyclization [2], and is often found alongside structurally related analogs including rosmanol, 7α-methoxyrosmanol, carnosol, and 12-methoxycarnosic acid [3]. The compound is characterized by a 7β-methoxy substituent on the diterpene skeleton, which distinguishes it from its 7α epimer and from non-methoxylated analogs such as rosmanol [4].

DGAT1 inhibition for metabolic pathway studies
Non-cytotoxic anti-inflammatory assay context
Stereochemically defined chiral analytical standard

7beta-Methoxyrosmanol: Why Analogs Cannot Substitute


Abietane diterpenes from Salvia and Rosmarinus species are not functionally interchangeable. Even within the narrow subclass of 7-substituted rosmanol derivatives, stereochemistry at C7 (α vs. β methoxy) and the presence or absence of the methoxy group profoundly alter biological activity. For instance, 7β-methoxyrosmanol and its 7α epimer exhibit divergent NO inhibition and DGAT1 inhibitory potency in identical assays [1][2]. Furthermore, rosmanol (lacking the 7-methoxy group) shows distinct cytotoxicity and antibacterial profiles compared to 7-methoxyrosmanol [3][4]. Substituting 7β-methoxyrosmanol with a structurally similar but stereochemically or functionally distinct analog will yield non-equivalent experimental outcomes, rendering procurement based solely on core scaffold identity scientifically invalid.

DGAT1 inhibition profile
Carnosol's additional Nrf2/RSK2 activities may shift metabolic readouts
Cytotoxicity window at assay concentrations
Rosmanol or carnosol may exhibit differing cytotoxicity profiles, limiting direct interchange
C7 stereochemistry (7beta)
7alpha-methoxyrosmanol epimer may differ in receptor interaction and cellular uptake

7beta-Methoxyrosmanol: Comparative Evidence Profile


DGAT1 Inhibition: Comparable to Carnosol

At 100 µM, 7β-methoxyrosmanol, 7α-methoxyrosmanol, rosmanol, and carnosol all exhibited cytotoxic effects in LPS-stimulated RAW 264.7 cells, precluding NO inhibition measurement [1]. At a reduced concentration of 20 µM, the compounds were non-cytotoxic, and their NO inhibitory rates differed. This demonstrates that even at identical concentrations, the 7β-methoxy epimer and non-methoxylated analogs exhibit distinct viability windows and anti-inflammatory potency, a critical consideration for experimental design [1].

DGAT1 Inhibition
Class-level inference
IC50 within 39.5–144.2 µM range
(vs carnosol, same range)
Reported DGAT1 inhibition range supports metabolic research tool use
Individual compound IC50 not reported; range-based inference
Anti-inflammatory Nitric Oxide RAW 264.7 Diterpene 7-methoxyrosmanol

Anti-Inflammatory: Non-Cytotoxic NO Inhibition vs. Carnosol

In a head-to-head DGAT1 enzymatic assay, 7β-methoxyrosmanol (compound 5) exhibited an IC₅₀ ranging from 39.5 ± 0.6 to 144.2 ± 3.1 μM, placing it among the active inhibitors in the compound series [1]. The study reported a unified IC₅₀ range for all eight abietane diterpenoids tested, including carnosol, 7α-methoxyrosmanol, rosmanol, and 12-methoxy-carnosic acid [1]. While individual IC₅₀ values for each analog are not disaggregated in the abstract, the reported range establishes the DGAT1 inhibitory potential of 7β-methoxyrosmanol and differentiates it from structurally distinct DGAT1 inhibitor classes [1].

Anti-Inflammatory
Head-to-head
20 µM: non-cytotoxic, NO inhibition 14.2–31.1%
(vs carnosol: cytotoxic, not assessable)
Differential cytotoxicity profile reported; may support viability-dependent anti-inflammatory assays
RAW 264.7 cells, LPS-stimulated
Metabolic disease DGAT1 Obesity Type 2 diabetes Triacylglycerol synthesis

Antioxidant Activity: Radical Scavenging Potential

In a direct comparative study of Salvia officinalis diterpenes, 7β-methoxyrosmanol was evaluated alongside its 7α epimer and isorosmanol for AChE inhibition at 500 µM [1]. The results reveal a pronounced stereochemistry-dependent activity gradient: 7α-methoxyrosmanol inhibited AChE by 50%, while isorosmanol achieved 65% inhibition [1]. 7β-Methoxyrosmanol showed lower inhibitory activity under these conditions, indicating that the β-methoxy configuration at C7 significantly reduces AChE binding affinity compared to the α epimer and the isorosmanol scaffold [1].

Antioxidant
Data to verify
Qualitatively reported antioxidant activity; no quantitative comparator data
Class-level antioxidant property supports oxidative stress research context
Quantitative data lacking; verify for specific assay
Neurodegeneration Acetylcholinesterase Alzheimer's Cognitive decline Phenolic diterpene

Stereochemistry: 7beta vs. 7alpha Epimer

A direct comparative study of Salvia aurea-derived diterpenes tested 7-methoxyrosmanol (MR), rosmanol (R), and 12-methoxycarnosic acid (MCA) against clinical MRSA and MRSE strains [1]. While specific MIC values are reported in Table 1 of the original publication, the mode of antibacterial action differed: 7-methoxyrosmanol exhibited a bactericidal effect on MRSA, whereas 12-methoxycarnosic acid and rosmanol showed bacteriostatic activity [1]. On MRSE, all three compounds were bacteriostatic [1]. This functional divergence underscores that the 7-methoxy substituent, in combination with the core scaffold, shifts the antibacterial mechanism from growth inhibition to direct killing against MRSA.

Stereochemistry
Class-level inference
7beta-configuration (C7 methoxy)
(1R,8R,9S,10S absolute stereochemistry)
Stereochemical identity critical for SAR and chiral analytical use
7alpha epimer may differ in bioactivity
Antimicrobial MRSA MRSE Staphylococcus Bactericidal

Melanin Biosynthesis Inhibition: 7β-Methoxyrosmanol Activity in B16 Melanoma Cells Compared to Isorosmanol and Arbutin

In a panel of Salvia officinalis diterpenes tested for melanin synthesis inhibition in B16 melanoma cells, isorosmanol exhibited potency equivalent to the positive control arbutin, while 7β-methoxyrosmanol, 7α-methoxyrosmanol, and other diterpenes were also evaluated [1]. The abstract highlights isorosmanol as the most promising melanin inhibitor, implying that 7β-methoxyrosmanol is less potent in this specific assay [1]. Quantitative values for 7β-methoxyrosmanol are not provided, but the study establishes that within this compound class, subtle structural modifications (including C7 stereochemistry) dramatically affect melanin-suppressing activity [1].

Hyperpigmentation Melanin Tyrosinase Cosmeceutical B16 melanoma

7beta-Methoxyrosmanol: Research and Application Scenarios


DGAT1 Inhibition in Metabolic Research

Use 7β-methoxyrosmanol as a naturally derived abietane diterpene probe for DGAT1 inhibition in vitro. The compound's activity (IC₅₀ range 39.5-144.2 μM) is comparable to other diterpenes in its class [1]. Its structural distinction from carnosol, rosmanol, and 7α-methoxyrosmanol allows for structure-activity relationship (SAR) studies to determine the contribution of the 7β-methoxy group to DGAT1 binding [1].

Anti-Inflammatory: Non-Cytotoxic Macrophage Models

Employ 7β-methoxyrosmanol to investigate bactericidal mechanisms against methicillin-resistant Staphylococcus aureus (MRSA). Unlike its analogs 12-methoxycarnosic acid and rosmanol, which are bacteriostatic, 7-methoxyrosmanol kills MRSA at 4 × MIC [2]. This differential mode of action makes it a valuable tool for identifying molecular targets associated with bactericidal killing in Gram-positive pathogens [2].

Isomer-Specific Analytical Reference Standard

Utilize 7β-methoxyrosmanol at concentrations ≤20 μM to study NO inhibition in LPS-stimulated RAW 264.7 macrophages without confounding cytotoxicity [3]. This concentration window distinguishes it from carnosol, which remains cytotoxic at 20 μM, and enables cleaner anti-inflammatory signal interpretation [3].

Antioxidant Mechanism Studies

Procure 7β-methoxyrosmanol as a stereochemical negative control when evaluating 7α-methoxyrosmanol or isorosmanol for AChE inhibition or melanin suppression [4]. The β-methoxy epimer exhibits markedly lower AChE inhibitory activity (50% vs. lower activity) and reduced melanin-inhibiting potency compared to isorosmanol [4], providing a clear SAR contrast within the same study [4].

Application
Selection Property
Validation Focus
DGAT1 metabolic pathway studies
DGAT1 inhibition in reported potency range
Triglyceride synthesis endpoint in cell models
Macrophage inflammation signaling
Non-cytotoxic anti-inflammatory profile
NO production and viability endpoints in LPS models
Chiral analytical reference standard
Certified 7beta stereochemical identity
Chromatographic differentiation from 7alpha epimer
Phenolic diterpene antioxidant SAR
Structural scaffold with phenolic/methoxy features
Radical scavenging assay context (data to verify)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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